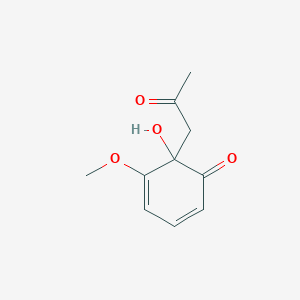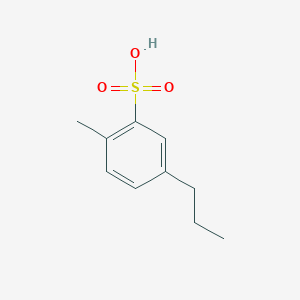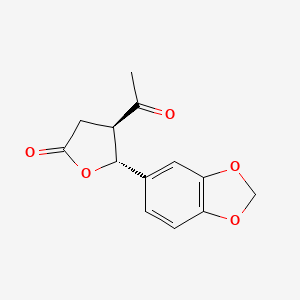![molecular formula C16H15NO7 B14355208 3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid CAS No. 90429-07-5](/img/structure/B14355208.png)
3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid is an organic compound that features a benzoic acid core substituted with a 4,5-dimethoxy-2-nitrophenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid typically involves the following steps:
Nitration: The starting material, 4,5-dimethoxybenzaldehyde, undergoes nitration to introduce the nitro group at the 2-position.
Methoxylation: The nitrated product is then subjected to methoxylation to introduce the methoxy groups at the 4 and 5 positions.
Benzylation: The intermediate product is then reacted with benzyl chloride to form the benzylic ether.
Carboxylation: Finally, the benzylic ether is carboxylated to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include halides (e.g., chloride, bromide) and alkoxides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups can also influence the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxybenzoic acid: Similar structure but lacks the nitro group.
4,5-Dimethoxy-2-nitrobenzyl chloride: Similar structure but lacks the benzoic acid moiety.
3,4-Dimethoxyphenethylamine: Similar structure but has an amine group instead of a carboxylic acid.
Uniqueness
3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid is unique due to the presence of both the nitro group and the methoxy groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
90429-07-5 |
|---|---|
Formule moléculaire |
C16H15NO7 |
Poids moléculaire |
333.29 g/mol |
Nom IUPAC |
3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C16H15NO7/c1-22-14-7-11(13(17(20)21)8-15(14)23-2)9-24-12-5-3-4-10(6-12)16(18)19/h3-8H,9H2,1-2H3,(H,18,19) |
Clé InChI |
TYRVLDSWNMWRNJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)COC2=CC=CC(=C2)C(=O)O)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


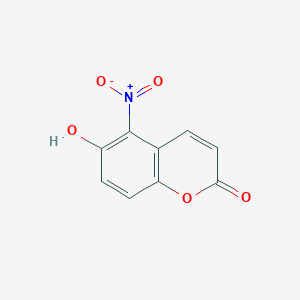
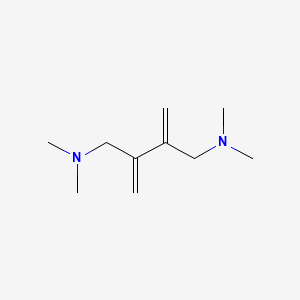
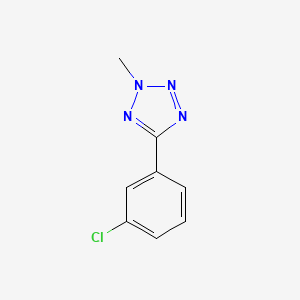
![(6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14355157.png)
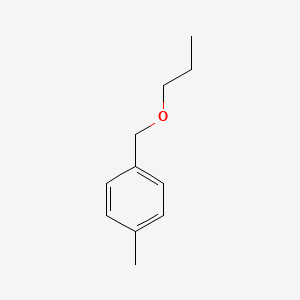
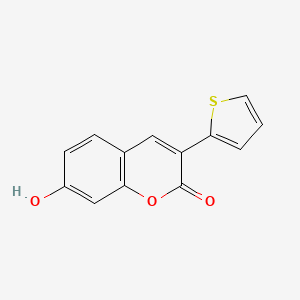
![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)
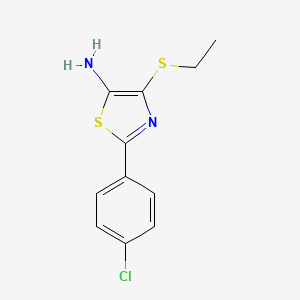
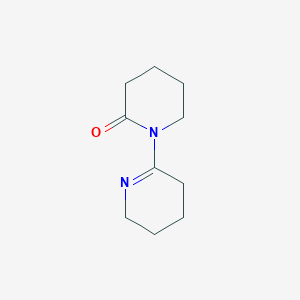
![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)
